
6-Nitro-1-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-benzofuran-5-carboxylic acid is a benzofuran derivative known for its diverse biological activities. . The presence of a nitro group and a carboxylic acid group in its structure makes this compound a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-benzofuran-5-carboxylic acid typically involves the nitration of 1-benzofuran-5-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced at the 6-position of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) for esterification or amidation reactions.
Major Products Formed
Reduction: 6-Amino-1-benzofuran-5-carboxylic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Mechanism of Action
The biological activity of 6-Nitro-1-benzofuran-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The carboxylic acid group can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2-benzofuran-5-carboxylic acid: Similar structure but with the nitro group at the 2-position.
5-Nitro-1-benzofuran-6-carboxylic acid: Similar structure but with the nitro group at the 5-position and the carboxylic acid group at the 6-position.
Uniqueness
6-Nitro-1-benzofuran-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which can influence its reactivity and biological activity. The presence of both functional groups in specific positions allows for unique interactions with biological targets and distinct chemical reactivity compared to other benzofuran derivatives .
Properties
CAS No. |
342425-80-3 |
|---|---|
Molecular Formula |
C9H5NO5 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
6-nitro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)4-7(6)10(13)14/h1-4H,(H,11,12) |
InChI Key |
UZHBOKBUTPBKAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


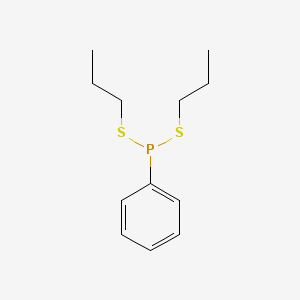

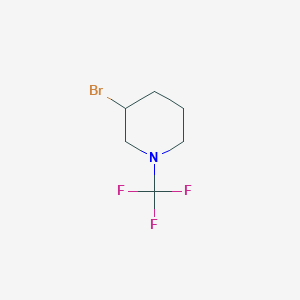
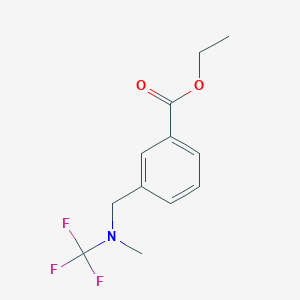
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
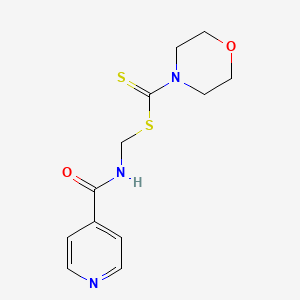
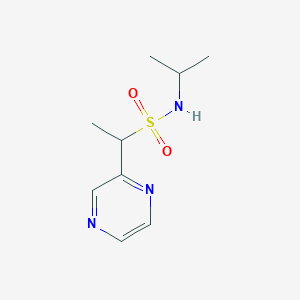
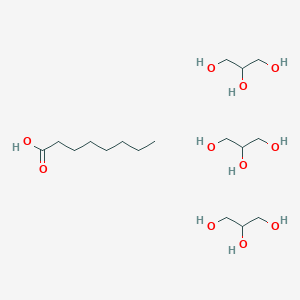
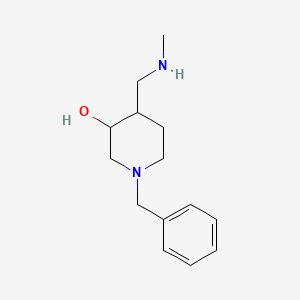

![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
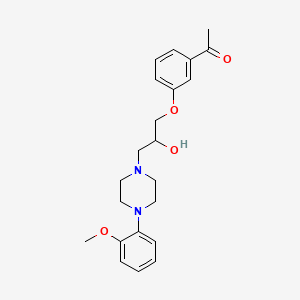
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)
